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Compound of Interest

Compound Name: Fmoc-AOAc-OH

Cat. No.: B557817 Get Quote

Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminooxy)acetic acid, is a valuable bifunctional

molecule widely utilized in medicinal chemistry and drug discovery.[1] Its unique structure,

featuring a fluorenylmethoxycarbonyl (Fmoc) protected aminooxy group and a carboxylic acid,

makes it an ideal building block for various applications, including peptide synthesis, and as a

linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates

(ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] The Fmoc group provides a

temporary protecting group for the amino function, which can be selectively removed under

mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[4] The

aminooxy and carboxylic acid functionalities, on the other hand, allow for versatile conjugation

strategies.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-AOAc-OH is presented in the

table below.
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Property Value References

Synonyms
Fmoc-Aoa-OH, (Fmoc-

aminooxy)acetic acid
[1]

CAS Number 123106-21-8 [1][5][6][7]

Molecular Formula C17H15NO5 [1][5][6][7]

Molecular Weight 313.3 g/mol [5][6][7]

Appearance White crystalline powder [1]

Purity 95 - 100% [1][6]

Melting Point 121 - 138 °C [1]

Storage Conditions 0 - 8 °C [1]

Application 1: Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-AOAc-OH serves as a crucial building block in SPPS, enabling the introduction of an

aminooxy functional group into a peptide sequence.[1] This functionality can be used for

subsequent modifications, such as the site-specific attachment of labels, imaging agents, or

other molecules of interest through the formation of a stable oxime bond. The Fmoc/tBu

synthesis strategy is the most commonly used methodology for SPPS.[8]

Experimental Protocol: Incorporation of Fmoc-AOAc-OH
into a Peptide using Manual SPPS
This protocol describes a general procedure for the incorporation of Fmoc-AOAc-OH into a

peptide sequence on a Rink Amide resin for a C-terminal amide. Optimization of reaction times

and reagent equivalents may be necessary depending on the specific peptide sequence.

Materials:

Rink Amide resin
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Fmoc-AOAc-OH

Fmoc-protected amino acids

Coupling reagent (e.g., HBTU/HOBt or HATU)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30

minutes.[9]

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure

complete Fmoc removal.[9]

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Coupling of the First Amino Acid:

In a separate vessel, activate the first Fmoc-protected amino acid (3-5 equivalents) using

a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.
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Add the activated amino acid solution to the resin and agitate for 1-2 hours.

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is

positive (blue beads), repeat the coupling step.[10]

Wash the resin with DMF.

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for

each subsequent amino acid in the desired sequence.

Incorporation of Fmoc-AOAc-OH: At the desired position in the peptide sequence, use

Fmoc-AOAc-OH in the coupling step (Step 3).

Final Fmoc Deprotection: After coupling the last amino acid (or Fmoc-AOAc-OH), perform a

final Fmoc deprotection as described in Step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry it under vacuum.[11]

Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove side-chain protecting groups.[11]

Filter the resin and collect the filtrate.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).
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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 2: Antibody-Drug Conjugates (ADCs)
Fmoc-AOAc-OH can be utilized as a component of a linker in the synthesis of ADCs.[3][12]

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the potent cell-killing activity of a cytotoxic drug.[13][14] The linker plays a critical

role in the stability and efficacy of the ADC.[13] The aminooxy group of Fmoc-AOAc-OH allows

for the formation of a stable oxime linkage with a payload containing an aldehyde or ketone.

Protocol: Conceptual Synthesis of a Drug-Linker
Conjugate and ADC Formation
This protocol outlines the conceptual steps for creating an ADC using Fmoc-AOAc-OH as part

of the linker.

Part 1: Synthesis of the Drug-Linker Intermediate

Fmoc Deprotection of Fmoc-AOAc-OH: Remove the Fmoc group from Fmoc-AOAc-OH
using standard basic conditions (e.g., piperidine in DMF) to yield aminooxyacetic acid.

Coupling to a Linker Moiety (Optional): The carboxylic acid of aminooxyacetic acid can be

coupled to another linker component (e.g., a peptide or a PEG spacer) using standard

peptide coupling chemistry. This step allows for the introduction of specific cleavage sites or

modification of physicochemical properties.
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Activation of the Carboxylic Acid: Activate the terminal carboxylic acid of the linker-aminooxy

moiety (e.g., using NHS/EDC) to form an active ester.

Conjugation to the Antibody: React the activated linker with the monoclonal antibody. The

active ester will typically react with lysine residues on the antibody surface to form a stable

amide bond.

Part 2: Conjugation of the Payload

Preparation of the Payload: The cytotoxic payload should possess a ketone or aldehyde

functionality.

Oxime Ligation: React the aminooxy-functionalized antibody with the ketone- or aldehyde-

containing payload under mildly acidic conditions (pH ~4-5) to form a stable oxime linkage.

Purification: Purify the resulting ADC using techniques such as size exclusion

chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove

unconjugated antibody, free payload, and other impurities.

Systemic Circulation Tumor Microenvironment

Antibody-Drug Conjugate
(Stable Oxime Linker)

ADC binds to
Tumor Antigen

Tumor Cell
(Antigen Overexpression)

Internalization via
Endocytosis Lysosomal Trafficking Linker Cleavage
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Mechanism of action for an ADC with a cleavable linker.

Application 3: PROteolysis TArgeting Chimeras
(PROTACs)
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Fmoc-AOAc-OH can also be incorporated into the linker of a PROTAC.[2][3] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein by recruiting it to

an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand that binds to the target protein, a

ligand that binds to an E3 ligase, and a linker that connects the two.[16] The linker's

composition and length are critical for the efficacy of the PROTAC.[17]

Conceptual Workflow for PROTAC Synthesis using
Fmoc-AOAc-OH
The synthesis of a PROTAC is a modular process. Fmoc-AOAc-OH can be used as a building

block to construct the linker.

Synthesis of Linker Components: Synthesize or procure the target protein ligand, the E3

ligase ligand, and the linker components. Fmoc-AOAc-OH can be one of these linker

components.

Stepwise Assembly: The PROTAC is assembled in a stepwise manner. For example:

Couple the E3 ligase ligand to one end of the linker. If using Fmoc-AOAc-OH, the

carboxylic acid can be activated and reacted with an amine on the E3 ligase ligand.

Deprotect the other end of the linker. If using Fmoc-AOAc-OH, the Fmoc group would be

removed.

Couple the target protein ligand to the newly deprotected end of the linker.

Purification: Purify the final PROTAC molecule using chromatography techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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